![molecular formula C10H19NO B1583358 N-Hexyl-2-pyrrolidinone CAS No. 4838-65-7](/img/structure/B1583358.png)
N-Hexyl-2-pyrrolidinone
Overview
Description
N-Hexyl-2-pyrrolidinone is a compound with the molecular formula C10H19NO . It is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents .
Synthesis Analysis
The synthesis of pyrrolidinones can be achieved through various methods, offering a great scope in the field of medicinal chemistry . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidinone ring attached to a hexyl group . The pyrrolidinone ring is a five-membered lactam .Chemical Reactions Analysis
Pyrrolidinones are involved in a variety of chemical reactions. They are used as intermediates in medicinal and organic chemistry . They can undergo various reactions to synthesize different derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.26 . It has a melting point of 4 ºC, a boiling point of 278 ºC, and a flash point of 116 ºC. Its density is 0.940, and it has a refractive index of 1.4630 .Scientific Research Applications
Synthesis of Derivatives
N-Hexyl-2-pyrrolidinone has been studied for its potential in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of N-alkyl-3-pyrrolidinones through Michael conjugative additions, followed by Dieckmann cyclocondensation, showing yields of 73% for N-hexyl derivatives (Chen Li-gong, 2005).
Photopolymerization Studies
Research has explored the role of this compound in photopolymerization processes. Studies have shown that the rates of polymerization of 3-alkylated-2-pyrrolidinone derivatives, like this compound, increase with substitution onto the pyrrolidinone ring, providing insights into their potential applications in industrial polymerization processes (L. White et al., 2002).
Enzymatic Reduction in Pharmaceutical Synthesis
The enzymatic reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol by Geotrichum capitatum is a process closely related to this compound. This process has implications in the synthesis of pharmaceuticals as a chiral building block, highlighting the potential use of pyrrolidinone derivatives in drug synthesis (K. Yamada-Onodera et al., 2007).
Applications in Block Copolymers
This compound derivatives have been used in the formation of amphiphilic AB-type block copolymers. These copolymers have shown potential in loading hydrophobic drugs, indicating their usefulness in drug delivery systems (I. Bartolozzi et al., 2007).
Oxidation Mechanism Studies
The oxidation mechanism of N-methyl pyrrolidinone, closely related to this compound, has been studied at atmospheric pressure, providing insights into the atmospheric impact of these compounds. Such studies are crucial for understanding the environmental effects of pyrrolidinone derivatives (G. Solignac et al., 2006).
Mechanism of Action
Target of Action
N-Hexyl-2-pyrrolidinone, a derivative of pyrrolidinone, is a five-membered heterocycle . Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents . They have been shown to possess several important biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant . .
Mode of Action
It is known that pyrrolidinone derivatives can interact with various biological targets to induce prominent pharmaceutical effects . For instance, some pyrrolidinone derivatives have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors .
Biochemical Pathways
Pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that this compound is a liquid with low solubility in water but is soluble in a variety of organic solvents . This could potentially influence its bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated with pyrrolidinone derivatives, it is likely that this compound could have various significant biological activities .
Action Environment
It is known that this compound is a nearly odorless liquid with a low vapor pressure , which could potentially influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
1-hexylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUFGWWCWMUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197504 | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4838-65-7 | |
Record name | 1-Hexyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrrolidinone, 1-hexyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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